molecular formula C11H11NO2 B1445353 Methyl 2-(4-cyano-2-methylphenyl)acetate CAS No. 1261653-82-0

Methyl 2-(4-cyano-2-methylphenyl)acetate

Cat. No. B1445353
M. Wt: 189.21 g/mol
InChI Key: OOCYUQRXBQOERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4-cyano-2-methylphenyl)acetate” is a carboxylate derivative and can be used as an intermediate in organic synthesis . It is also used for pharmaceutical testing .


Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A stirred solution of 4-cyano-2-methylphenyl acetate in methanol was treated with a solution of potassium carbonate in water at room temperature.


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-cyano-2-methylphenyl)acetate” can be represented by the formula C11H11NO2 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

  • Azo Dye Derivatives

    • Field : Pharmaceutical and Industrial Sectors
    • Application : Azo dyes and their derivatives have various potential applications. They are used as colorants in over 50% of all commercial dyes, and have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .
    • Methods : Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
    • Results : The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives. The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
  • Indole Derivatives

    • Field : Antiviral Research
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods : Specific synthesis methods for these derivatives are not detailed in the source .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Azo Dye Derivatives

    • Field : Pharmaceutical and Industrial Sectors
    • Application : Azo dyes and their derivatives have various potential applications. They are used as colorants in over 50% of all commercial dyes, and have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .
    • Methods : Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
    • Results : The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives. The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
  • Indole Derivatives

    • Field : Antiviral Research
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods : Specific synthesis methods for these derivatives are not detailed in the source .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Future Directions

“Methyl 2-(4-cyano-2-methylphenyl)acetate” is currently used for research purposes only . Its future directions could involve further exploration of its potential uses in pharmaceutical testing and organic synthesis .

properties

IUPAC Name

methyl 2-(4-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-5-9(7-12)3-4-10(8)6-11(13)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCYUQRXBQOERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-cyano-2-methylphenyl)acetate

CAS RN

1261653-82-0
Record name methyl 2-(4-cyano-2-methylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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